molecular formula C12H11NO2S B12493081 N-(naphthalen-2-yl)ethenesulfonamide

N-(naphthalen-2-yl)ethenesulfonamide

Cat. No.: B12493081
M. Wt: 233.29 g/mol
InChI Key: ZNEKNTIVOVZSKE-UHFFFAOYSA-N
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Description

N-(naphthalen-2-yl)ethenesulfonamide is an organic compound that belongs to the class of sulfonamides It features a naphthalene ring attached to an ethenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-2-yl)ethenesulfonamide typically involves the reaction of naphthalene-2-amine with ethenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-2-yl)ethenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the naphthalene ring.

    Reduction: Reduced forms of the ethenesulfonamide group.

    Substitution: Substituted naphthalene derivatives.

Scientific Research Applications

N-(naphthalen-2-yl)ethenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism of action of N-(naphthalen-2-yl)ethenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzyme activity or altering protein function. The naphthalene ring can participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(naphthalen-1-yl)ethenesulfonamide
  • N-(naphthalen-2-yl)benzamide
  • N-(8-fluoronaphthalen-1-yl)benzamide

Uniqueness

N-(naphthalen-2-yl)ethenesulfonamide is unique due to its specific structural features, such as the position of the naphthalene ring and the presence of the ethenesulfonamide group. These structural characteristics confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

N-naphthalen-2-ylethenesulfonamide

InChI

InChI=1S/C12H11NO2S/c1-2-16(14,15)13-12-8-7-10-5-3-4-6-11(10)9-12/h2-9,13H,1H2

InChI Key

ZNEKNTIVOVZSKE-UHFFFAOYSA-N

Canonical SMILES

C=CS(=O)(=O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

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